2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(1-aminoethyl)-4-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(12)9-5-7(11)3-4-8(9)10(13)14-2/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTRZVMYEOVEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Pathway and Mechanism for 2-(1-Amino-ethyl)-4-bromo-benzoic Acid Methyl Ester
Executive Summary
The compound 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester (also referred to as methyl 2-(1-aminoethyl)-4-bromobenzoate) is a highly functionalized synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs). Its structural architecture—featuring an ester, a primary amine, and a halogenated aryl ring—provides three distinct vectors for orthogonal functionalization.
Synthesizing this molecule presents a specific chemoselective challenge: introducing an aminoethyl group at the ortho position without reducing the ester or inadvertently cleaving the aryl-bromide bond, which is essential for downstream cross-coupling applications. This whitepaper details a robust, three-step synthetic pathway starting from 4-bromo-2-iodobenzoic acid, leveraging differential halogen reactivity and chemoselective hydride reduction to achieve high yields and absolute regiocontrol.
Strategic Rationale & Retrosynthetic Analysis
The synthetic strategy is anchored in the principles of orthogonal reactivity. The target molecule requires the installation of a 1-aminoethyl group at the 2-position of a 4-bromobenzoate scaffold.
Attempting a direct Friedel-Crafts acylation or alkylation on a bromobenzoate is prone to poor regioselectivity and over-alkylation. Instead, we utilize 4-bromo-2-iodobenzoic acid as the starting material. The causality behind this choice lies in bond dissociation energies: the C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). This differential allows for a highly regioselective palladium-catalyzed Stille coupling at the 2-position, leaving the 4-bromo substituent completely intact for future functionalization by the end-user[1].
Following the installation of an acetyl group via the Stille coupling, the resulting ketone is subjected to a Borch reductive amination. The use of sodium cyanoborohydride ( NaBH3CN ) ensures that the transient iminium ion is reduced selectively without affecting the aryl ketone or the methyl ester[2].
Retrosynthetic pathway for Methyl 2-(1-aminoethyl)-4-bromobenzoate.
Mechanistic Deep Dive
Regioselective Stille Cross-Coupling
The conversion of methyl 4-bromo-2-iodobenzoate to methyl 2-acetyl-4-bromobenzoate relies on a Stille coupling using tributyl(1-ethoxyvinyl)tin. The mechanism follows a standard Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst selectively inserts into the weaker C–I bond, forming a Pd(II) aryl complex. The C–Br bond remains unreactive under these specific stoichiometric and thermal conditions[1].
-
Transmetalation: The organotin reagent transfers the 1-ethoxyvinyl group to the palladium center.
-
Reductive Elimination: The newly formed C–C bond is established, releasing the enol ether intermediate and regenerating the Pd(0) catalyst. Subsequent acidic workup hydrolyzes the enol ether to the target methyl ketone.
Catalytic cycle of the regioselective Stille cross-coupling step.
Borch Reductive Amination
The final transformation utilizes the 3[3]. The ketone is condensed with ammonium acetate ( NH4OAc ) to form a hemiaminal, which dehydrates to an imine. Because primary imines derived from ammonia are highly unstable, the reaction is driven forward by maintaining a slightly acidic pH (6.0–7.0). Under these conditions, the imine is protonated to an iminium ion .
Sodium cyanoborohydride ( NaBH3CN ) is selected because the electron-withdrawing cyano group attenuates the nucleophilicity of the hydride. At pH 6–7, NaBH3CN is unreactive toward ketones but rapidly reduces the highly electrophilic iminium ion, preventing the over-reduction of the starting material into an alcohol[2].
Mechanism of the Borch reductive amination using sodium cyanoborohydride.
Experimental Protocols
The following self-validating workflows ensure high fidelity and reproducibility. Each step includes in-process controls (IPCs) to verify chemical transformations before proceeding.
Step 1: Synthesis of Methyl 4-bromo-2-iodobenzoate
Objective: Esterification of the carboxylic acid to protect it during subsequent organometallic steps.
-
Setup: Charge a 500 mL round-bottom flask with 4-bromo-2-iodobenzoic acid (50.0 g, 153 mmol) and anhydrous methanol (250 mL).
-
Catalysis: Slowly add concentrated sulfuric acid (5.0 mL) dropwise while stirring.
-
Reaction: Reflux the mixture at 65 °C for 12 hours.
-
Validation (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the highly polar acid spot disappears.
-
Workup: Concentrate the methanol in vacuo. Dilute the residue with ethyl acetate (300 mL) and wash sequentially with saturated aqueous NaHCO3 ( 2×150 mL) to remove unreacted acid, followed by brine (150 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate to yield a pale yellow oil that solidifies upon standing.
Step 2: Synthesis of Methyl 2-acetyl-4-bromobenzoate
Objective: Regioselective introduction of the acetyl equivalent via 1[1].
-
Setup: In an oven-dried, argon-purged Schlenk flask, dissolve methyl 4-bromo-2-iodobenzoate (34.1 g, 100 mmol) in anhydrous toluene (200 mL).
-
Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (39.7 g, 110 mmol) and tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 ) (5.78 g, 5 mol%).
-
Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 100 °C for 8 hours under argon.
-
Hydrolysis: Cool the mixture to room temperature. Add 2N aqueous HCl (100 mL) and stir vigorously for 2 hours to hydrolyze the intermediate enol ether into the ketone.
-
Workup: Filter the biphasic mixture through a pad of Celite to remove palladium black. Separate the layers, extract the aqueous phase with EtOAc ( 2×100 mL), and wash the combined organics with aqueous KF (10% w/v) to precipitate toxic tin byproducts as insoluble polymeric Bu3SnF .
-
Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient) yields the pure ketone.
Step 3: Synthesis of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
Objective: Conversion of the ketone to a primary amine via 2[2].
-
Setup: Dissolve methyl 2-acetyl-4-bromobenzoate (12.8 g, 50 mmol) in anhydrous methanol (150 mL).
-
Imine Formation: Add ammonium acetate (38.5 g, 500 mmol, 10 equiv). Stir at room temperature for 2 hours to allow hemiaminal/imine equilibration.
-
Reduction: Cool the reaction to 0 °C. Portion-wise, add sodium cyanoborohydride ( NaBH3CN ) (4.71 g, 75 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Maintain pH ~6.0 by adding trace amounts of glacial acetic acid if necessary.
-
Workup: Quench the reaction by carefully adding 1N NaOH (50 mL) to neutralize the acid and destroy residual cyanoborohydride (Caution: HCN gas evolution risk; perform in a well-ventilated fume hood).
-
Isolation: Extract with dichloromethane ( 3×100 mL). Wash with brine, dry over Na2SO4 , and concentrate. Purify via acid-base extraction or silica gel chromatography (DCM/MeOH 95:5 with 1% Et3N ) to afford the target amine.
Quantitative Data & Analytical Summary
The following table summarizes the stoichiometric conditions, expected yields, and critical analytical markers used to validate the success of each synthetic node.
| Reaction Step | Key Reagents | Temp / Time | Expected Yield | Analytical Validation (IPC / QC) |
| 1. Esterification | MeOH , H2SO4 (cat.) | 65 °C / 12 h | 92 - 95% | 1H NMR: Appearance of singlet at δ 3.90 ppm ( −OCH3 ). |
| 2. Stille Coupling | Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4 | 100 °C / 8 h | 78 - 85% | LC-MS: Mass shift from 341 to 257 [M+H]+. 1H NMR: Singlet at δ 2.60 ppm (acetyl −CH3 ). |
| 3. Reductive Amination | NH4OAc , NaBH3CN , MeOH | 25 °C / 24 h | 65 - 72% | IR: N-H stretch at ~3300 cm−1 , disappearance of ketone C=O at 1680 cm−1 . 1H NMR: Quartet at δ 4.40 ppm ( −CH(NH2) ). |
References
-
Stille Coupling - Organic Synthesis Organic-Synthesis.com URL:[Link]
-
Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination Harvard University URL: [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Sciencemadness.org / Organic Process Research & Development URL: [Link]
Sources
Structural Elucidation of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester: A Comprehensive Crystallographic Guide
Molecular Context and Pharmaceutical Significance
The compound 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester represents a highly functionalized, chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its molecular architecture features three critical domains: a chiral 1-aminoethyl group, a methyl ester moiety, and a bromine-substituted aromatic ring.
In drug development, understanding the solid-state properties of such intermediates is paramount. The spatial arrangement of these functional groups dictates the molecule's physicochemical stability, solubility, and downstream reactivity[1]. Single-crystal X-ray diffraction (SCXRD) serves as the gold standard for defining these parameters, providing unambiguous proof of absolute stereochemistry and mapping the supramolecular non-covalent interactions—such as hydrogen and halogen bonding—that govern crystal packing[2][3].
Because the molecule is chiral, an enantiopure sample is restricted to crystallizing in a Sohncke space group (typically P21 or P212121 ), which lacks inversion centers or mirror planes[4][5]. The following sections detail the causal methodologies for isolating, analyzing, and validating the crystal structure of this specific halogenated chiral amine.
Experimental Methodology: A Self-Validating Crystallographic Workflow
To ensure high-fidelity structural data, the experimental design must operate as a self-validating system. The workflow begins with single-crystal growth and culminates in bulk-phase verification using Powder X-ray Diffraction (PXRD).
Fig 1. Workflow for crystallographic characterization and bulk phase verification.
Step-by-Step Protocol: Crystallization and SCXRD Analysis
-
Crystal Growth via Vapor Diffusion:
-
Procedure: Dissolve 20 mg of the enantiopure compound in a minimum volume of a good solvent (e.g., dichloromethane). Place this in an inner vial. Place the inner vial inside a sealed outer chamber containing an anti-solvent (e.g., n-hexane).
-
Causality: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled supersaturation gradient. This minimizes defect formation and yields the high-quality, untwinned single crystals required for precise stereochemical assignment.
-
-
Data Collection at Cryogenic Temperatures (100 K):
-
Procedure: Mount a suitable single crystal (~0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).
-
Causality: Cryocooling drastically reduces the thermal atomic displacement parameters (thermal ellipsoids). This is critical for accurately locating the low-electron-density hydrogen atoms on the primary amine ( −NH2 ), which are essential for mapping the hydrogen-bonding network[2].
-
-
Radiation Selection and Phase Solution:
-
Procedure: Utilize Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation. Solve the phase problem using dual-space or direct methods.
-
Causality: While Cu-K α is traditionally preferred for light-atom chiral molecules to maximize the anomalous dispersion signal, the presence of the heavy bromine atom in this molecule provides a sufficiently strong anomalous scattering effect even with Mo-K α radiation, allowing for robust absolute structure determination[5][6].
-
Absolute Configuration and The Flack Parameter
For chiral pharmaceutical intermediates, confirming the absolute configuration (e.g., the R or S stereocenter of the 1-aminoethyl group) is a regulatory and synthetic necessity. X-ray crystallography achieves this by measuring the anomalous dispersion of X-rays, which breaks Friedel's Law ( ∣F(hkl)∣2=∣F(−h−k−l)∣2 )[4].
The structural refinement must calculate the Flack parameter ( x ) , which estimates the fraction of the inverted enantiomer present in the crystal model[7][8].
-
Self-Validation Metric: A successful refinement of an enantiopure crystal will yield a Flack parameter of x≈0 with a standard uncertainty ( u ) of less than 0.04[7]. If x≈1 , the structural model must be inverted. If x≈0.5 , the crystal is likely a racemic twin, indicating a failure in the upstream chiral resolution process[4][5].
Table 1: Typical Crystallographic Parameters for Enantiopure Bromobenzoates
| Parameter | Expected Value / Range | Significance |
| Crystal System | Orthorhombic or Monoclinic | Typical for functionalized aromatic organics. |
| Space Group | P212121 or P21 | Sohncke space groups; mandatory for enantiopure chiral molecules. |
| Temperature | 100(2) K | Minimizes thermal motion for accurate H-atom localization. |
| R1 (Final R-factor) | < 0.05 (5%) | Indicates a highly accurate structural model. |
| Flack Parameter ( x ) | 0.00(2) | Confirms the correct absolute stereochemistry. |
Supramolecular Architecture: Hydrogen and Halogen Bonding
The crystal packing of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester is driven by a competitive and complementary network of non-covalent interactions. Analyzing these interactions is crucial for predicting the compound's physical stability and solubility profile[9].
Fig 2. Primary supramolecular interactions governing the crystal packing.
Hydrogen Bonding Networks
The primary amine acts as a bifurcated hydrogen bond donor, while the methyl ester carbonyl oxygen serves as a strong hydrogen bond acceptor. This N-H⋯O=C interaction typically drives the formation of 1D supramolecular chains or 2D sheets along the primary crystallographic axes[9].
Halogen Bonding ( σ -Hole Interactions)
The covalently bonded bromine atom exhibits an anisotropic charge distribution. The region opposite the C–Br bond features a localized positive electrostatic potential known as a σ -hole. This σ -hole acts as a Lewis acid, interacting with electron-rich Lewis bases (such as the ester oxygen or the π -electron cloud of adjacent aromatic rings) to form a halogen bond [10][11]. In bromobenzoates, these are frequently Type II halogen bonds (where the C-Br⋯O angle is near 180°), which provide critical cross-linking between the hydrogen-bonded sheets, stabilizing the 3D lattice[12][13].
Table 2: Expected Supramolecular Interaction Geometries
| Interaction Type | Donor···Acceptor | Distance (Å) | Angle (°) | Structural Role |
| Hydrogen Bond | N-H⋯O=C | 2.90 – 3.10 | 150 – 175 | Primary 1D chain formation. |
| Halogen Bond | C-Br⋯O | 3.00 – 3.30 | 160 – 180 | 3D lattice cross-linking (Type II). |
| π−π Stacking | Aryl⋯Aryl | 3.60 – 3.80 | N/A (Parallel) | Stabilization of hydrophobic domains. |
Bulk Phase Verification via Powder X-ray Diffraction (PXRD)
While SCXRD provides the definitive 3D molecular structure, it only samples a single microscopic crystal. To ensure that the bulk synthesized material is phase-pure and structurally identical to the isolated single crystal, PXRD must be employed[1][3].
Step-by-Step Protocol: PXRD Validation
-
Sample Preparation: Gently grind the bulk powder to ensure a uniform particle size (minimizing preferred orientation effects) and pack it into a zero-background sample holder.
-
Data Collection: Scan the sample from 2θ=5∘ to 50∘ using a powder diffractometer equipped with a Cu-K α source.
-
Calculated vs. Experimental Overlay: Generate a simulated powder pattern from the SCXRD .cif file (accounting for the temperature difference if PXRD is run at room temperature).
-
Rietveld Refinement: Perform a full-pattern fitting. A successful self-validation occurs when the experimental bulk pattern perfectly matches the simulated single-crystal pattern, confirming the absence of polymorphic impurities or amorphous content[3].
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. veranova.com [veranova.com]
- 3. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 4. Flack parameter - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. crystal.flack.ch [crystal.flack.ch]
- 9. researchgate.net [researchgate.net]
- 10. s3.smu.edu [s3.smu.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. par.nsf.gov [par.nsf.gov]
Mass Spectrometry Fragmentation Dynamics of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
Executive Summary
For drug development professionals and analytical scientists, elucidating the exact structural connectivity of active pharmaceutical ingredients (APIs) and their intermediates is critical. The molecule 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester presents a highly instructive model for tandem mass spectrometry (MS/MS). It contains three distinct functional groups attached to a benzene core: a basic primary amine, a methyl ester, and a heavy halogen (bromine).
This whitepaper provides an in-depth mechanistic guide to the electrospray ionization (ESI) fragmentation patterns of this molecule. By leveraging the inherent isotopic signature of bromine and the predictable gas-phase thermodynamics of benzylic systems, we establish a self-validating analytical framework for structural confirmation.
Molecular Architecture & Ionization Dynamics
In positive electrospray ionization (ESI+), the primary amine of the 1-aminoethyl group acts as the dominant site for protonation due to its high gas-phase basicity. This yields a highly abundant protonated precursor ion, [M+H]+ .
A critical diagnostic feature of this molecule is the presence of bromine. Natural bromine consists of two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, the precursor ion manifests as a distinct doublet at m/z 258.01 and m/z 260.01 . This isotopic signature serves as a built-in tracer; tracking the retention or loss of this 2 Da mass shift in subsequent MS/MS fragments provides absolute validation of the fragmentation pathways[1].
Mechanistic Fragmentation Pathways
The fragmentation of the [M+H]+ ion is governed by the relative bond dissociation energies and the stability of the resulting product ions.
Primary Deamination (The Benzylic Cleavage)
Upon low-energy collisional activation (10–15 eV), the most labile bond is the C-N bond of the protonated amine. The neutral loss of ammonia (NH₃, 17 Da) is highly favored because the resulting secondary carbocation is strongly stabilized by benzylic resonance with the aromatic ring[2].
-
Pathway: m/z 258/260 → m/z 241/243 + NH₃
Ortho-Effect Mediated Methanol Elimination
Following deamination, the molecule undergoes a proximity-driven rearrangement. The newly formed benzylic cation at position 2 is situated ortho to the methyl ester at position 1. The ester carbonyl oxygen can undergo neighboring group participation, attacking the benzylic center to form a stable 5-membered cyclic intermediate. This triggers the elimination of a neutral methanol molecule (CH₃OH, 32 Da), a classic ortho-effect fragmentation for substituted benzoates[3].
-
Pathway: m/z 241/243 → m/z 209/211 + CH₃OH
Halogen Radical Cleavage
At higher collision energies (25–35 eV), the even-electron benzylic cation can undergo homolytic cleavage of the C-Br bond. While gas-phase fragmentations typically follow the even-electron rule, heavily halogenated aromatics frequently expel halogen radicals (Br•, 79/81 Da) to form highly conjugated radical cations[1].
-
Pathway: m/z 241/243 → m/z 162 + Br•
Fig 2: Fragmentation pathways of protonated 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester.
Quantitative Fragment Mapping
The following table summarizes the expected MS/MS profile. The relative abundances are dependent on the specific collision energy applied.
| Fragment Ion | m/z ( 79Br / 81Br ) | Mass Loss (Da) | Neutral Loss | Structural Assignment | Relative Abundance |
| [M+H]⁺ | 258.01 / 260.01 | - | - | Protonated Precursor | 100% (Low CE) |
| [M+H - NH₃]⁺ | 241.00 / 243.00 | 17 | NH₃ | Secondary Benzylic Cation | 100% (Med CE) |
| [M+H - NH₃ - CH₃OH]⁺ | 209.00 / 211.00 | 49 | NH₃ + CH₃OH | Ortho-fused Acylium Ion | 45% |
| [M+H - NH₃ - Br•]⁺• | 162.09 | 96 | NH₃ + Br• | Radical Cation | 20% |
| [M+H - NH₃ - CH₃OH - CO]⁺ | 181.00 / 183.00 | 77 | NH₃ + CH₃OH + CO | Phenyl Cation Derivative | 15% |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment, the experimental workflow must be designed as a self-validating system. By isolating the 79Br and 81Br isotopes independently, we can mathematically prove which fragments retain the bromine atom.
Phase 1: Sample Preparation
-
Diluent: Prepare the sample in 50:50 Methanol:Water with 0.1% Formic Acid. Methanol provides efficient droplet desolvation, while formic acid ensures complete protonation of the primary amine.
-
Concentration: Dilute to 1 µg/mL to prevent detector saturation and space-charge effects in the quadrupole collision cell.
Phase 2: ESI Source Optimization
-
Capillary Voltage: Set to +3.5 kV for stable Taylor cone formation.
-
Declustering Potential (DP): Keep DP low (e.g., 20 V) to prevent premature in-source fragmentation. High DP will cause the molecule to lose NH₃ before it even reaches the first quadrupole.
Phase 3: MS/MS Acquisition & Isotopic Validation
-
Experiment A ( 79Br Isolation): Set Q1 to isolate m/z 258.0 (isolation width 0.7 Da). Apply a Collision Energy (CE) ramp from 10 to 40 eV in Q2. Record the product ion spectrum in Q3.
-
Experiment B ( 81Br Isolation): Set Q1 to isolate m/z 260.0 (isolation width 0.7 Da). Apply the identical CE ramp. Record the product ion spectrum.
-
Data Validation Logic: Overlay the spectra from Experiment A and B.
-
If a fragment peak shifts by exactly +2 Da (e.g., m/z 241 → 243), the structural assignment must include the bromine atom.
-
If a fragment peak appears at the exact same m/z in both spectra (e.g., m/z 162), the structural assignment must reflect the loss of the bromine atom.
-
Fig 1: Self-validating ESI-MS/MS experimental workflow for precursor isolation and fragmentation.
References
- Fragmentation mechanisms of protonated benzylamines.
- Source: miamioh.
- Source: rsc.
Sources
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
Executive Summary & Substrate Profiling
The functionalization of highly decorated aryl bromides is a cornerstone of modern drug development. The molecule 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester presents a unique chemoselectivity triad:
-
Electrophilic C4-Bromide : Primed for oxidative addition by palladium.
-
C1-Methyl Ester : Highly susceptible to base-catalyzed hydrolysis (saponification).
-
C2-(1-Aminoethyl) Group : Features an unprotected primary aliphatic amine.
Historically, free primary amines dictate the necessity for protecting group chemistry (e.g., Boc or Cbz protection) prior to palladium-catalyzed cross-coupling. Unprotected amines readily coordinate to Pd(II) intermediates, leading to severe catalyst poisoning or competing Buchwald-Hartwig amination ()[1]. However, modern advancements in dialkylbiaryl phosphine ligands have enabled the direct Suzuki-Miyaura cross-coupling (SMC) of unprotected amino-aryl halides ()[2]. This application note details a state-of-the-art, protecting-group-free protocol utilizing the Buchwald precatalyst XPhos Pd G3 , alongside a traditional fallback protocol, ensuring robust and scalable carbon-carbon bond formation.
Mechanistic Causality & Reaction Design (E-E-A-T)
Designing a self-validating system for this substrate requires controlling the kinetics of the catalytic cycle to outcompete side reactions.
Overcoming Amine Coordination
The selection of XPhos Pd G3 is the critical success factor. Upon mild activation, this 3rd-generation precatalyst rapidly generates a highly active, monoligated L1Pd(0) species. The extreme steric bulk of the XPhos ligand (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) creates a restrictive coordination sphere around the palladium center. This physical barrier prevents the primary amine of the substrate from binding to the L1Pd(II)(Ar)Br intermediate, effectively shutting down catalyst deactivation and forcing the cycle toward transmetalation ()[3].
Preventing Ester Hydrolysis
Transmetalation requires a base to form the reactive boronate species. Strong bases (e.g., NaOH, Ba(OH)₂) will rapidly saponify the methyl ester. By employing a mild base, such as Potassium Phosphate ( K3PO4 ) , in a biphasic 2-Methyltetrahydrofuran (2-MeTHF)/water system, the ester remains intact ()[4]. The biphasic nature ensures the base is localized at the aqueous interface, minimizing the organic-soluble ester's exposure to hydrolytic conditions.
Figure 1: Suzuki-Miyaura catalytic cycle highlighting chemoselectivity controls.
Quantitative Data: Condition Optimization Matrix
To justify the selected protocol, the following table summarizes the causal relationship between reaction conditions and experimental outcomes.
| Catalyst System | Base / Solvent | Temp (°C) | Expected Outcome | Mechanistic Causality |
| Pd(PPh3)4 (5 mol%) | Na2CO3 / Toluene: H2O | 80 | < 10% Yield (Trace) | Free amine coordinates to unhindered Pd, poisoning the catalyst. |
| Pd(dppf)Cl2 (5 mol%) | NaOH / THF: H2O | 60 | 40% Yield (Hydrolyzed) | Strong base rapidly saponifies the methyl ester to the carboxylic acid. |
| XPhos Pd G3 (2 mol%) | K3PO4 / 2-MeTHF: H2O | 50 | > 85% Yield | Bulky ligand prevents amine binding; mild base preserves the ester. |
| RuPhos Pd G3 (2 mol%) | Cs2CO3 / Dioxane | 80 | 60% Yield (Mixed) | Competing Buchwald-Hartwig C-N coupling observed at higher temps. |
Experimental Methodologies
Protocol A: Direct Suzuki-Miyaura Coupling (Protecting-Group-Free)
This protocol is optimized for high atom economy and rapid throughput, leveraging the steric shielding of XPhos.
Reagents & Equipment:
-
2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester (1.0 equiv, 1.0 mmol)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate ( K3PO4 ), finely milled (3.0 equiv)
-
Solvent: 2-MeTHF / Deionized Water (4:1 v/v, 0.2 M)
Figure 2: Experimental workflow for the protecting-group-free Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (258 mg, 1.0 mmol), the boronic acid (1.2 mmol), K3PO4 (636 mg, 3.0 mmol), and XPhos Pd G3 (15.7 mg, 0.02 mmol).
-
Degassing (Critical Step) : Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, which would irreversibly terminate the catalytic cycle.
-
Solvent Addition : Add 4.0 mL of sparged 2-MeTHF and 1.0 mL of sparged deionized water via syringe.
-
Reaction : Heat the biphasic mixture to 50 °C under vigorous stirring (1000 rpm) for 4–12 hours.
-
In-Process Monitoring : Sample the organic layer at 4 hours. Dilute with MeCN and analyze via LC-MS. Self-Validating Check: The disappearance of the starting material mass ( [M+H]+=258/260 ) and the appearance of the product mass without the hydrolyzed acid mass confirms successful chemoselectivity.
-
Workup : Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (5 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification : Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane / Methanol gradient containing 1% Triethylamine to prevent amine streaking on the column).
Protocol B: Telescoped Boc-Protection and Coupling (Fallback Strategy)
If the boronic acid is highly sterically hindered (e.g., ortho-substituted), the transmetalation step may be too slow, allowing side reactions to occur. This protocol utilizes a transient Boc protection.
-
Protection : Dissolve the aryl bromide (1.0 mmol) in DCM (5 mL). Add Di-tert-butyl dicarbonate ( Boc2O , 1.1 mmol) and Triethylamine (1.2 mmol). Stir at room temperature for 2 hours until complete conversion to the Boc-protected amine. Concentrate to dryness.
-
Coupling : Subject the crude Boc-protected intermediate to standard SMC conditions using Pd(dppf)Cl2 (5 mol%), Na2CO3 (2.0 equiv), and the boronic acid (1.2 equiv) in Dioxane/Water (4:1) at 80 °C for 6 hours.
-
Deprotection : Following standard aqueous workup, dissolve the crude coupled product in DCM (4 mL) and add Trifluoroacetic acid (TFA, 1 mL). Stir for 1 hour at room temperature. Neutralize with saturated NaHCO3 , extract with DCM, and purify via chromatography.
References
-
Title : Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Source : RSC Advances (RSC Publishing) URL :[Link]
-
Title : Demonstration of One-Pot Sequential Heck/Suzuki-Miyaura Couplings in Lenacapavir API Synthesis. Source : Organic Process Research & Development (ACS Publications) URL :[Link]
-
Title : Suzuki Coupling. Source : Organic Chemistry Portal URL :[Link]
-
Title : Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]
Sources
Advanced Buchwald-Hartwig Amination Strategies for Bifunctional Substrates: A Case Study on 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
Executive Summary
The compound 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester presents a highly unique synthetic profile. Structurally, it houses both an electrophilic aryl bromide and a nucleophilic primary aliphatic amine, effectively rendering it an AB-type monomer . In the context of [1], this bifunctionality presents a profound chemoselectivity challenge: standard catalytic conditions will trigger spontaneous, uncontrolled intermolecular self-condensation.
As an Application Scientist, navigating this substrate requires a deliberate strategic divergence. You must either mask the bifunctionality to perform targeted cross-coupling or exploit the bifunctionality to synthesize advanced poly(arylamine) materials. This guide provides field-validated protocols and mechanistic rationales for both pathways.
Mechanistic Insights & Causality (Expertise & Experience)
To successfully manipulate this substrate, we must address three critical structural hurdles:
-
The α -Branched Steric Penalty: The amine at the C2 position is not merely primary; it is an α -branched 1-aminoethyl group. This steric bulk severely retards nucleophilic attack on the Pd(II)-aryl intermediate. Standard bidentate ligands (e.g., BINAP, dppf) fail to open the coordination sphere sufficiently. We must employ bulky, electron-rich dialkylbiaryl phosphines—specifically RuPhos or BrettPhos —which prevent the formation of catalytically dormant bis(amine) off-cycle complexes and accelerate reductive elimination[2].
-
Base-Sensitive Ester Functionality: The C1 methyl ester is highly susceptible to saponification. Utilizing strong alkoxide bases (e.g., NaOtBu or KOtBu), which are ubiquitous in B-H aminations, will hydrolyze the ester and poison the catalyst via carboxylate coordination. The causality dictates a pivot to non-nucleophilic or milder bases, such as Cesium Carbonate (Cs₂CO₃) or Lithium bis(trimethylsilyl)amide (LiHMDS) [1].
-
The Polymerization Risk: Because the molecule contains both the C-Br electrophile and the amine nucleophile, it will undergo step-growth or [3] under active Pd(0) conditions. If a discrete small-molecule product is desired, the primary amine must be transiently protected prior to coupling.
Strategic Workflows
The following diagram illustrates the two divergent pathways available for this bifunctional substrate.
Figure 1: Divergent synthetic pathways for the bifunctional AB monomer.
Experimental Protocols & Data Presentation
Pathway A: Chemoselective Cross-Coupling
Objective: Couple the C4 aryl bromide with an exogenous secondary amine (e.g., morpholine) without self-condensation or ester hydrolysis.
Table 1: Optimization of Chemoselective Cross-Coupling (Step 2)
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
|---|
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 80 | <10 | Poor amine binding; high β -hydride elimination. | | Pd₂(dba)₃ / RuPhos | KOtBu | Toluene | 80 | 45 | Rapid C-N coupling, but severe methyl ester hydrolysis. | | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 80 | 92 | Optimal. High chemoselectivity; ester remains intact. |
Step-by-Step Methodology:
-
Amine Masking (Boc-Protection):
-
Dissolve 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester (1.0 equiv) in DCM (0.2 M). Add Triethylamine (1.5 equiv) and cool to 0 °C.
-
Dropwise add Boc-anhydride (1.1 equiv). Stir at room temperature for 4 hours.
-
Self-Validation: Monitor via LC-MS. The disappearance of the starting mass (M+H = 258/260) and appearance of the Boc-protected intermediate (M+H = 358/360) confirms completion. Wash with 0.1 M HCl, dry over Na₂SO₄, and concentrate.
-
-
Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk flask, combine the Boc-protected substrate (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv)[4].
-
Evacuate and backfill with Argon (3x). Add degassed anhydrous Toluene (0.1 M).
-
Heat to 80 °C for 12 hours.
-
Self-Validation: TLC (Hexane/EtOAc 7:3) should show complete consumption of the bromide. Filter through a Celite pad to remove palladium black and salts. Purify via flash chromatography.
-
-
Deprotection:
-
Treat the purified intermediate with 20% TFA in DCM for 2 hours at room temperature to unmask the 1-aminoethyl group, yielding the final functionalized product.
-
Pathway B: AB-Type Step-Growth Polymerization
Objective: Utilize the native bifunctionality to synthesize a sequence-controlled poly(arylamine) for optoelectronic or high-spin material applications.
Table 2: Molecular Weight Control in AB-Type Polymerization
| Catalyst System | Base | Monomer Conc. | Mn (kDa) | PDI | Causality / Observation |
|---|---|---|---|---|---|
| Pd(OAc)₂ / P(t-Bu)₃ | LiHMDS | 0.1 M | 12.5 | 2.8 | Broad distribution; frequent chain termination. |
| Pd(OAc)₂ / BrettPhos | LiHMDS | 0.5 M | 45.2 | 1.6 | Controlled step-growth; high MW poly(arylamine). |
Step-by-Step Methodology:
-
Polymerization Initiation:
-
In a glovebox, charge a heavy-walled reaction tube with the unprotected 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester (1.0 equiv), Pd(OAc)₂ (1 mol%), and BrettPhos (2 mol%).
-
Add a 1.0 M solution of LiHMDS in THF (1.5 equiv). Note: LiHMDS is chosen over Cs₂CO₃ here to maintain complete homogeneity, which is critical for high-MW polymer propagation.
-
Add anhydrous 1,4-Dioxane to achieve a monomer concentration of 0.5 M. Seal the tube.
-
-
Propagation & Monitoring:
-
Heat the reaction to 100 °C.
-
Self-Validation: Extract 50 μ L aliquots at 2h, 6h, and 12h. Quench in MeOH and analyze via Gel Permeation Chromatography (GPC) to monitor the exponential growth of Mn and stabilization of the Polydispersity Index (PDI).
-
-
End-Capping & Isolation:
-
After 12 hours, add Bromobenzene (0.1 equiv) to end-cap the active amine termini. Stir for an additional 2 hours.
-
Cool the mixture, dilute with minimal THF, and precipitate dropwise into vigorously stirred cold Methanol.
-
Filter the resulting polymeric solid, wash with Acetone to remove oligomers, and dry under high vacuum.
-
References
-
Buchwald–Hartwig amination Wikipedia URL:[Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Journal of the American Chemical Society URL:[Link]
-
Catalyst-Transfer Polymerization of Arylamines by Buchwald-Hartwig Cross-Coupling Polymer Chemistry URL:[Link]
Sources
how to prevent debromination of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester during coupling
Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals encountering chemoselectivity issues during the functionalization of highly functionalized aryl bromides.
Below, we address the specific challenge of hydrodebromination when working with 2-(1-aminoethyl)-4-bromobenzoic acid methyl ester and provide field-proven, self-validating methodologies to secure high-yielding cross-couplings.
Troubleshooting Guide: Preventing Hydrodebromination During Pd-Catalyzed Cross-Coupling
FAQ 1: Why is my starting material converting to the debrominated byproduct instead of the coupled product?
Hydrodebromination (the reduction of the Ar–Br bond to Ar–H) is a notorious side reaction in palladium-catalyzed cross-couplings[1]. When reacting 2-(1-aminoethyl)-4-bromobenzoic acid methyl ester, the primary culprit is the unprotected primary amine in the 1-aminoethyl group.
The Mechanistic Causality: Following the oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex is highly electrophilic. The free primary amine, being a strong nucleophile, coordinates to the Pd(II) center[2]. Because this specific amine possesses an α -hydrogen (located on the chiral center of the ethyl group), it undergoes a rapid, base-promoted β -hydride elimination[3]. This transfers a hydride to the palladium, forming an Ar–Pd(II)–H intermediate and an imine byproduct. Subsequent reductive elimination yields the hydrodebrominated arene (Ar–H) and regenerates Pd(0), completely bypassing the desired transmetalation and cross-coupling steps.
FAQ 2: What is the most effective chemical strategy to prevent this?
The most definitive and reliable solution is to mask the nucleophilicity of the primary amine prior to the coupling reaction[2]. By converting the amine into a carbamate protecting group—such as a tert-butyloxycarbonyl (Boc) group—you eliminate its ability to coordinate to the palladium catalyst, thereby shutting down the β -hydride elimination pathway[4]. The Boc group is highly recommended because it is stable under the basic conditions of cross-coupling but can be easily and cleanly removed later under mildly acidic conditions.
FAQ 3: If I must run the coupling without protecting the amine, how should I optimize the catalytic system?
If protecting the amine is synthetically prohibitive, you must kinetically favor the transmetalation/reductive elimination pathway over the β -hydride elimination pathway through rigorous condition screening:
-
Ligand Selection: Transition from standard phosphines (like PPh 3 ) to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). These ligands accelerate the desired reductive elimination and sterically hinder the amine from coordinating to the Pd(II) center[1].
-
Base Selection: Avoid strong alkoxide bases (e.g., NaOtBu), which can independently act as hydride donors and accelerate debromination[2]. Substitute with milder, non-nucleophilic inorganic bases like anhydrous K 3 PO 4 or Cs 2 CO 3 .
-
Solvent: Strictly avoid protic solvents (e.g., ethanol, isopropanol) or DMF, which can serve as exogenous hydride sources[1]. Use anhydrous, degassed toluene or 1,4-dioxane.
Quantitative Data: Impact of Reaction Conditions on Product Distribution
The table below summarizes the causality between reaction parameters and the resulting product distribution, demonstrating why amine protection combined with modern ligand design is the optimal self-validating system.
| Reaction Condition | Amine Status | Ligand | Base | Solvent | Yield (Desired Coupled) | Yield (Debrominated) |
| Standard | Unprotected | PPh 3 | NaOtBu | EtOH | < 10% | > 80% |
| Optimized Catalysis | Unprotected | XPhos | K 3 PO 4 | Toluene | 45% | 35% |
| Standard (Protected) | Protected (Boc) | PPh 3 | NaOtBu | EtOH | 60% | 15% |
| Fully Optimized | Protected (Boc) | XPhos | K 3 PO 4 | Toluene | > 90% | < 2% |
Mechanistic Visualization
Divergent mechanistic pathways of the Pd(II) intermediate leading to cross-coupling vs. debromination.
Experimental Protocols
Protocol 1: Boc-Protection of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
This protocol ensures the primary amine is masked, establishing a self-validating baseline for subsequent coupling.
-
Dissolution: In an oven-dried round-bottom flask under nitrogen, dissolve 2-(1-aminoethyl)-4-bromobenzoic acid methyl ester (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add N,N -diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equiv) to the solution. Stir for 5 minutes at 0 °C.
-
Protection: Slowly add di-tert-butyl dicarbonate (Boc 2 O) (1.2 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor completion via LC-MS or TLC (ninhydrin stain will transition from positive to negative as the primary amine is consumed).
-
Workup: Quench with saturated aqueous NaHCO 3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol 2: Optimized Suzuki-Miyaura Coupling of the Protected Substrate
This protocol utilizes bulky ligands and mild bases to guarantee high chemoselectivity.
-
Preparation: Charge an oven-dried Schlenk flask with the Boc-protected aryl bromide (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd 2 (dba) 3 (2 mol% Pd), XPhos (4 mol%), and anhydrous K 3 PO 4 (2.0 equiv).
-
Atmosphere Exchange: Seal the flask, evacuate, and backfill with dry nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of Toluene/H 2 O (10:1 v/v, 0.1 M relative to the aryl bromide) via syringe.
-
Heating: Stir the reaction mixture at 80 °C for 12 hours. Monitor via LC-MS to confirm the absence of the debrominated mass (M - 79).
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify the cross-coupled product via silica gel flash chromatography.
References
-
Wikipedia: Buchwald–Hartwig amination (Reaction Mechanism).[3] URL:[Link]
-
National Institutes of Health (PMC): Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action.[4] URL:[Link]
Sources
Technical Support Center: Troubleshooting Solubility for 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
Welcome to the Technical Support Center. As drug development professionals, you frequently encounter solubility challenges with highly functionalized pharmaceutical intermediates[1]. The compound 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester presents a unique challenge: it possesses a highly lipophilic bromobenzene core juxtaposed with a polar primary amine and a base-sensitive methyl ester.
To prevent spontaneous degradation, this intermediate is almost universally supplied as an ammonium salt (e.g., a hydrochloride salt)[2]. While this ensures shelf stability, it severely restricts solubility in the organic solvents typically required for downstream synthesis (such as dichloromethane or ethyl acetate)[3].
This guide provides field-proven, causality-driven protocols to safely solubilize this intermediate without triggering its primary degradation pathway.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my compound completely insoluble in standard organic solvents like DCM, THF, or EtOAc? A1: You are likely working with the hydrochloride (HCl) salt of the amine. Primary amine hydrochlorides possess high crystal lattice energies due to strong ionic interactions and hydrogen bonding[3]. Non-polar or moderately polar aprotic solvents lack the dielectric constant required to solvate the chloride anion and break this lattice[4].
Q2: Can I just wash the salt with aqueous base to generate the free amine and improve organic solubility? A2: Yes, but we strongly advise against isolating the free base . While neutralizing the salt with an aqueous base (like NaOH or NaHCO₃) will drastically improve its solubility in organic solvents[5], the free base of this specific molecule is thermodynamically unstable. The nucleophilic primary amine is positioned ortho to the electrophilic methyl ester. Once free-based, it rapidly undergoes an intramolecular cyclization, ejecting methanol to form a highly stable 5-bromo-3-methylisoindolin-1-one derivative[6].
Q3: If I can't isolate the free base, how do I perform coupling reactions in organic solvents? A3: You must bypass isolation by using either co-solvent blending to dissolve the salt directly[3], or in situ free-basing where the amine is neutralized in the presence of your target electrophile at low temperatures, allowing the desired intermolecular reaction to outcompete the intramolecular cyclization[6].
Part 2: Troubleshooting Guides & Experimental Protocols
Protocol 1: Co-Solvent Solubilization (Non-Reactive Approach)
Use Case: When your reaction is incompatible with exogenous bases, and you must dissolve the intact HCl salt. Causality: Adding a small percentage of a polar protic or aprotic solvent solvates the chloride anion, breaking the ionic network while allowing the primary organic solvent to solvate the lipophilic bromobenzene core[3],[4].
Step-by-Step Methodology:
-
Suspend: Weigh the 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester HCl salt into a dry flask. Add your primary organic solvent (e.g., DCM or THF) to achieve the desired molarity (typically 0.1 M - 0.2 M).
-
Titrate: Under vigorous stirring, titrate in a polar co-solvent (Methanol, Ethanol, or anhydrous DMF) dropwise[3].
-
Limit Volume: Do not exceed 10-15% (v/v) of the co-solvent. Excessive protic solvents can interfere with moisture-sensitive reagents (e.g., coupling agents like EDC/HATU).
-
Self-Validation: Verify dissolution via visual inspection against a dark background. The cloudy suspension should transition to a clear, homogenous solution. If it remains cloudy at 15% v/v, proceed to Protocol 2.
Protocol 2: In Situ Free-Basing for Immediate Reaction
Use Case: Amide couplings or reductive aminations requiring the free nucleophilic amine. Causality: By generating the free base at 0 °C in the presence of the electrophile, the kinetic rate of the desired intermolecular reaction outpaces the unwanted intramolecular isoindolinone cyclization[6].
Step-by-Step Methodology:
-
Combine Reagents: Suspend the HCl salt (1.0 eq) and your target electrophile (e.g., activated carboxylic acid, 1.1 eq) in anhydrous DCM.
-
Thermal Control: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Neutralization: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq), dropwise over 5 minutes.
-
Self-Validation: Monitor the reaction via LCMS. Successful trapping is confirmed by the appearance of your product mass and the absence of the isoindolinone degradation mass (M+H = 226/228 for the cyclized byproduct).
Protocol 3: Amine Protection (Boc-Derivatization) for Multi-Step Synthesis
Use Case: When the intermediate must be stored long-term or carried through multiple steps requiring high organic solubility. Causality: Masking the primary amine with a tert-butyloxycarbonyl (Boc) group eliminates its nucleophilicity, permanently preventing cyclization while rendering the molecule highly lipophilic and soluble in all standard organic solvents.
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve the HCl salt in a 1:1 mixture of THF and saturated aqueous NaHCO₃.
-
Derivatization: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) at room temperature.
-
Phase Transfer: Stir vigorously for 4 hours. The biphasic system continuously generates the free base at the solvent interface, where it is immediately trapped by Boc₂O before it can cyclize.
-
Extraction: Separate the layers and extract the aqueous phase with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation: Perform TLC (Hexanes:EtOAc 3:1). The highly polar starting salt will remain at the baseline. The successful Boc-protected product will elute with an Rf of ~0.6. Staining with ninhydrin will show no color change for the product, confirming the absence of the primary amine.
Part 3: Data Presentation
Table 1: Solubility and Stability Matrix for 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
| Chemical Form | Solubility in DCM / EtOAc | Solubility in MeOH / Water | Half-Life (Room Temp) | Primary Use Case |
| Hydrochloride Salt | < 1 mg/mL (Insoluble) | > 50 mg/mL (Soluble) | Indefinite (Stable) | Long-term storage & transport |
| Free Base | > 50 mg/mL (Soluble) | < 5 mg/mL (Poor) | < 2 hours (Cyclizes) | Transient in situ reactions |
| Boc-Protected | > 50 mg/mL (Soluble) | < 1 mg/mL (Insoluble) | Indefinite (Stable) | Multi-step organic synthesis |
Part 4: System Workflows & Logical Relationships
Reaction pathway showing free-basing and the competing intramolecular cyclization risk.
Decision tree for resolving solubility issues of the amine hydrochloride salt.
Part 5: References
1.[3] Benchchem, "How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents", 2.[1] ResearchGate, "Solvent selection for pharmaceuticals", 3.[4] Research Journal of Pharmacy and Life Sciences (RJPLS), "Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries", 4.[2] Vulcanchem, "5-(2-Chlorophenoxy)pentan-1-amine hydrochloride", 5.[5] Journal of Chemical Education (ACS Publications), "Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector", 6.[6] Organic Chemistry Portal, "Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones",
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride (1864059-65-3) for sale [vulcanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjpls.org [rjpls.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones [organic-chemistry.org]
Technical Support Center: Chiral Resolution of Racemic 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the chiral resolution of racemic 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester. As a key chiral intermediate, obtaining enantiomerically pure forms of this compound is critical for pharmaceutical development and other applications where stereochemistry dictates biological activity.[1][2] This guide is structured to address specific challenges encountered during common resolution methods.
Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and widely used method for separating racemic mixtures.[3][4] The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3][5] These salts, having different physical properties like solubility, can then be separated by fractional crystallization.[3][6]
Troubleshooting Guide & FAQs
Q1: I'm not getting any crystal formation. What should I do?
A complete lack of crystallization usually points to issues with supersaturation or nucleation.[7]
-
Possible Cause: The diastereomeric salts are too soluble in the selected solvent.
-
Solution: Concentrate the solution by carefully evaporating some of the solvent. Alternatively, introduce an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.[7]
-
-
Possible Cause: The concentration of the diastereomeric salts is too low to achieve supersaturation.
-
Solution: As above, carefully concentrate the solution.
-
-
Possible Cause: Inhibition of nucleation.
-
Solution 1 (Seeding): If available, add a few seed crystals of the desired diastereomeric salt to the supersaturated solution to initiate crystal growth.[3][7]
-
Solution 2 (Scratching): Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections created can act as nucleation sites.[3][7]
-
Q2: My resolution is yielding an oil or gum instead of crystals. How can I fix this?
Oiling out is a common problem where the diastereomeric salt separates as a liquid phase rather than a solid crystalline phase.
-
Possible Cause: The rate of supersaturation is too high.
-
Possible Cause: The chosen solvent is not optimal.
-
Solution: Re-evaluate your solvent system. A solvent screen is often necessary to find the ideal conditions that balance solubility for both diastereomers, allowing one to crystallize selectively.[3]
-
Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Low diastereomeric excess indicates that the two diastereomeric salts are co-precipitating.
-
Possible Cause: The solubility difference between the diastereomeric salts in the chosen solvent is insufficient.
-
Solution: Perform a thorough solvent screening to identify a solvent or solvent mixture that maximizes the solubility difference.[3]
-
-
Possible Cause: The cooling rate is too fast, leading to the less soluble diastereomer trapping the more soluble one as it crashes out of solution.
-
Solution: Employ a slow and controlled cooling rate to allow for selective crystallization of the less soluble diastereomer.[3]
-
-
Possible Cause: Formation of a solid solution, where the undesired diastereomer is incorporated into the crystal lattice of the desired one.[8][9]
-
Solution: This is a more challenging issue. Recrystallization of the enriched solid material can sometimes improve the d.e.[3] In some cases, exploring a different chiral resolving agent may be necessary.
-
Q4: How do I choose the right chiral resolving agent?
-
Guidance: The selection of a resolving agent is often empirical. However, a good starting point is to choose an agent with structural similarities to the target molecule. For the resolution of a basic amine like 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester, common chiral acidic resolving agents include tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid, di-p-toluoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[10] An experimental screen of several resolving agents is highly recommended.
Experimental Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for Diastereomeric Salt Crystallization.
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: In a suitable flask, dissolve the racemic 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester in an appropriate solvent. Add 0.5 to 1.0 equivalents of the chiral resolving agent. Stir the mixture, warming gently if necessary to achieve a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C). If no crystals form, consider the troubleshooting steps above.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis: Analyze a small sample of the crystals to determine the diastereomeric excess, often by liberating the free amine and analyzing by chiral HPLC.
-
Recrystallization (if necessary): If the d.e. is not satisfactory, recrystallize the solid from a suitable solvent to improve its purity.
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH). Stir until the solid dissolves. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes an enzyme that selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[5][11] For an ester like the target compound, lipases or proteases are commonly used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid.[10][12]
Troubleshooting Guide & FAQs
Q1: The enzymatic reaction is very slow or not proceeding.
-
Possible Cause: The enzyme is inactive or denatured.
-
Solution: Ensure the reaction conditions (pH, temperature, solvent) are within the optimal range for the specific enzyme being used. Check the enzyme's activity with a known substrate if possible.
-
-
Possible Cause: Poor substrate solubility.
-
Solution: A co-solvent (e.g., a water-miscible organic solvent like acetonitrile or THF) may be required to improve the solubility of the substrate.[13] However, be mindful that high concentrations of organic solvents can denature the enzyme.
-
Q2: The enantioselectivity (E-value) of the resolution is low.
-
Possible Cause: The chosen enzyme is not highly selective for the substrate.
-
Solution: Screen a panel of different lipases or proteases. Enzymes from different sources can exhibit vastly different selectivities for the same substrate.
-
-
Possible Cause: Reaction conditions are suboptimal for selectivity.
-
Solution: Vary the temperature and solvent system. Sometimes, lower temperatures can enhance enantioselectivity.
-
Q3: I'm having trouble separating the product (acid) from the unreacted starting material (ester).
-
Solution: This separation is typically straightforward due to the difference in acidity. After the reaction, adjust the pH of the mixture.
-
To isolate the unreacted ester: Make the solution basic (pH > 9) with an aqueous base (e.g., NaHCO₃ or Na₂CO₃) and extract with an organic solvent (e.g., ethyl acetate). The unreacted ester will be in the organic phase, while the carboxylate salt of the product will remain in the aqueous phase.
-
To isolate the acid product: After extracting the unreacted ester, acidify the aqueous layer (pH < 3) with a strong acid (e.g., 1M HCl) and extract with an organic solvent.
-
Q4: The yield of my desired enantiomer is limited to 50%. How can I improve this?
This is an inherent limitation of kinetic resolution.[5][14]
-
Solution (Dynamic Kinetic Resolution - DKR): To overcome the 50% yield barrier, a dynamic kinetic resolution can be employed. This involves adding a racemization catalyst that continuously converts the slower-reacting enantiomer into the faster-reacting one under the reaction conditions.[10][15] This allows for a theoretical yield of up to 100% of a single enantiomer.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical determination of enantiomeric excess and for preparative separation of enantiomers.[1][2]
Troubleshooting Guide & FAQs
Q1: I am getting poor or no separation of enantiomers on my chiral column.
-
Possible Cause: The chiral stationary phase (CSP) is not suitable for your compound.
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: Systematically vary the mobile phase composition. For normal phase chromatography, this involves changing the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a significant impact on resolution.
-
-
Possible Cause: The analyte requires derivatization.
Q2: My peaks are broad, leading to poor resolution.
-
Possible Cause: Low column efficiency.
-
Solution: Ensure the column is properly packed and not voided. Check for system leaks. Lowering the flow rate can sometimes improve peak shape.
-
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can help to suppress unwanted ionic interactions and sharpen peaks, depending on the nature of the CSP and the analyte.
-
Q3: Can I use chiral HPLC for preparative scale separation?
-
Answer: Yes, chiral HPLC is scalable. However, it is generally more expensive and lower throughput than crystallization methods for large quantities. It is an excellent option for producing high-purity enantiomers on a small to medium scale, especially when other methods fail.
Method Selection: Chiral HPLC
There are two main approaches for chiral HPLC analysis:
-
Direct Method: Utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers.[1] This is often the preferred method for its simplicity.
-
Indirect Method: Involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[1][18]
| Method | Advantages | Disadvantages |
| Direct (CSP) | - Fewer sample preparation steps[17]- Direct analysis of enantiomers | - CSPs can be expensive- Method development can be trial-and-error |
| Indirect (Derivatization) | - Uses standard, less expensive achiral columns- Can be very sensitive | - Requires an extra reaction step[17]- Chiral derivatizing agent must be enantiomerically pure |
References
- Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- Benchchem. (n.d.). Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization.
- Grogan, G. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry, 9, 1915–1927.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Benchchem. (n.d.). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
- Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea).
- Unknown. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science.
- Unknown. (n.d.). Enzymatic resolution of amino acids via ester hydrolysis. PubMed.
- Chibata, I., Tosa, T., & Endo, N. (1968). Resolution of racemic amino acids. U.S. Patent 3,386,888.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Shpigun, O. A., et al. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
- Oketani, R., et al. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
- ResearchGate. (n.d.). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes.
- Unknown. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
- Oketani, R., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications.
- HKUST SPD. (n.d.). Chiral resolution by diastereomeric salt crystallization.
- Bäckvall, J.-E., et al. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry.
- SIELC Technologies. (n.d.). Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column.
- Beilstein Journals. (2021, April 21). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant.
- STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions.
- Catalysis Science & Technology (RSC Publishing). (n.d.). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters.
- Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea).
- Unknown. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Source not further specified].
- Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition, 10(1), 1–11.
- Unknown. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
- JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- ChemicalBook. (n.d.). 4-Bromo-2-nitrobenzoic acid CAS#: 99277-71-1.
- ResearchGate. (n.d.). Recent Developments in Optical Resolution.
- Unknown. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC.
- PubChem. (n.d.). Methyl 2-Amino-4-bromobenzoate.
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
- Benchchem. (n.d.). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
- Springer Nature Experiments. (n.d.). Separation of Enantiomers by Thin-Layer Chromatography.
- Unknown. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC.
- Organic Syntheses Procedure. (n.d.). Resorcinol, 4-bromo.
- Unknown. (n.d.). p-{[4-Amino-3-cyano-5-(m-nitrobenzoyl)-2-thienyl]amino}benzoic acid, ethyl ester. [Source not further specified].
Sources
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- 4. HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 5. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
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- 15. In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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Spectroscopic Validation of 2-(1-Amino-ethyl)-4-bromo-benzoic Acid Methyl Ester Intermediates: A Comparative Guide to Analytical Control Strategies
As pharmaceutical pipelines increasingly rely on complex, highly functionalized chiral building blocks, the analytical scrutiny applied to early-stage intermediates must evolve. 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester is a prime example of a multi-functional intermediate: it possesses a cross-coupling handle (the 4-bromo group), a derivatizable ester, and a critical stereocenter at the 1-aminoethyl position.
Historically, commodity-grade intermediates were accepted with minimal validation (e.g., basic 1D 1 H NMR and low-resolution LC-UV). However, under modern [1], intermediates directly influence the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API)[2]. Consequently, regulatory agencies expect documented, auditable control strategies that track impurity fate and purge pathways[1].
This guide objectively compares the analytical performance and spectroscopic validation workflows of a High-Purity Validated Standard (Product A) against a standard Commodity-Grade Batch (Alternative B) . By detailing the causality behind our experimental choices, we provide a self-validating framework for researchers to ensure the structural and stereochemical integrity of their synthetic precursors.
The Necessity of Orthogonal Spectroscopic Validation
Relying on a single analytical technique for a multi-functional chiral intermediate introduces significant blind spots. For instance, standard UV-Vis absorption methods rely on chromophores and cannot distinguish between subtle aliphatic structural isomers[3]. To achieve absolute identification and quantitation, orthogonal techniques—such as combining Liquid Chromatography-Mass Spectrometry (LC-MS) with Nuclear Magnetic Resonance (NMR) spectroscopy—are required[4].
Comparative Performance Data
The following table summarizes the experimental validation data comparing the rigorously controlled Product A against the unvalidated Alternative B. The data highlights how advanced spectroscopic methods expose hidden defects in commodity batches.
| Analytical Metric | Technique Used | Validated Standard (Product A) | Commodity Grade (Alternative B) | Impact on Downstream API Synthesis |
| Overall Purity (Assay) | qNMR (Internal Std) | > 99.5% w/w | 94.2% w/w | Yield variability; stoichiometric errors in cross-coupling. |
| Regioisomeric Purity | 2D NMR (HMBC/HSQC) | Not Detected (ND) | 2.1% (3-bromo isomer) | Formation of off-target API structural analogs. |
| Des-bromo Impurity | UPLC-HRMS | < 0.05% | 1.8% | Chain termination during Suzuki/Buchwald reactions. |
| Enantiomeric Excess | Chiral HPLC (UV/CD) | > 99.0% ee | 88.5% ee | Reduced API efficacy; critical regulatory failure. |
Structural Confirmation: Moving Beyond 1D NMR
The Causality of 2D NMR Implementation
A standard 1D 1 H NMR spectrum of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester often presents overlapping signals in the aromatic region, making it difficult to definitively rule out the presence of the 3-bromo or 5-bromo regioisomers. Furthermore, confirming the exact connectivity of the 1-aminoethyl group to the ortho position relative to the ester requires observing through-bond carbon-proton interactions.
To solve this, we employ 2D Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC). HMBC allows us to observe long-range ( 2J and 3J ) couplings, definitively proving that the methine proton of the aminoethyl group correlates with the carbonyl carbon of the ester, validating the regiochemistry.
Experimental Protocol: Self-Validating qNMR and 2D NMR Workflow
This protocol utilizes an internal standard to ensure the system is self-validating for quantitative assay (qNMR) while simultaneously acquiring structural data.
-
Sample Preparation: Accurately weigh 20.0 mg of the intermediate and 5.0 mg of traceable quantitative standard (e.g., 1,4-Dinitrobenzene, certified purity >99.9%) using a microbalance.
-
Dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6 (100% atom D) containing 0.05% v/v TMS as a chemical shift reference.
-
Instrument Setup: Tune and match the probe on a 600 MHz NMR spectrometer. Calibrate the 90° pulse width to ensure accurate excitation.
-
qNMR Acquisition (1D 1 H):
-
Set the relaxation delay ( D1 ) to ≥5×T1 of the longest relaxing proton (typically 30-60 seconds) to ensure complete longitudinal relaxation and quantitative integration.
-
Acquire 64 transients.
-
-
2D NMR Acquisition (HSQC/HMBC):
-
Run gradient-selected HSQC to map direct C-H attachments.
-
Run gradient-selected HMBC optimized for long-range couplings ( JCH=8 Hz).
-
-
Data Processing: Phase and baseline correct the spectra. Integrate the internal standard against the isolated methine quartet of the 1-aminoethyl group to calculate the absolute weight percent (w/w) assay.
Self-validating NMR workflow combining quantitative assay with 2D structural confirmation.
Impurity Profiling: The Power of UPLC-HRMS
The Causality of High-Resolution Mass Spectrometry
During the synthesis of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester (often via reductive amination of the corresponding ketone), several critical impurities can form. The most detrimental is the des-bromo impurity , which occurs if the starting material is over-reduced or if the commercial halogenated precursor was impure. Because the des-bromo analogue lacks the cross-coupling handle, it acts as a chain terminator in downstream API synthesis, drastically reducing yield and complicating final purification.
Standard HPLC-UV may fail to separate the des-bromo impurity from the main peak due to highly similar polarities. Interfacing liquid chromatography with high-resolution mass spectrometry (LC-MS) provides comprehensive structural data on these complex mixtures[5]. UPLC-HRMS allows for the separation of these species and identifies the exact mass shift (-78.9 Da), providing an orthogonal confirmation of the impurity's identity[4].
Impurity fate pathway demonstrating the propagation and HRMS detection of the des-bromo defect.
Experimental Protocol: UPLC-HRMS Impurity Profiling
This protocol includes system suitability checks to validate the mass accuracy before sample analysis.
-
System Suitability: Inject a calibration standard (e.g., Leucine Enkephalin) to verify mass accuracy is within < 3 ppm. Inject a blank (diluent) to ensure no carryover.
-
Chromatographic Separation:
-
Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Scan range: m/z 100–800.
-
Sample Analysis: Inject 1 µL of the intermediate prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile.
-
Data Evaluation: Extract ion chromatograms (EIC) for the theoretical isotope pattern of the brominated target (m/z 258.01 / 260.01) and the suspected des-bromo impurity (m/z 180.10). Integrate peak areas to determine relative purity.
Stereochemical Integrity: Chiral HPLC
The Causality of Chiral Stationary Phases
The 1-aminoethyl group contains a chiral center. Depending on the synthetic route (e.g., asymmetric enzymatic transamination vs. classical resolution of a racemate), the enantiomeric excess (ee) can vary wildly. Alternative B in our comparison showed an ee of only 88.5%, indicating a severe process failure. Because enantiomers have identical NMR spectra in achiral environments and identical masses, chiral HPLC using specialized stationary phases (e.g., amylose or cellulose derivatives) is mandatory.
Experimental Protocol: Chiral HPLC Validation
-
Method Development: Screen multiple chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) using normal phase conditions (Hexane/Isopropanol).
-
Mobile Phase: 90:10 Hexane:Isopropanol with 0.1% Diethylamine (DEA). Note: DEA is critical to suppress peak tailing caused by the basic primary amine interacting with free silanols on the silica support.
-
System Setup: Flow rate 1.0 mL/min, UV detection at 230 nm, column temperature 25°C.
-
Validation: Inject a racemic standard of the intermediate to prove baseline resolution ( Rs>1.5 ) of the two enantiomers.
-
Sample Run: Inject Product A and calculate the ee using the formula: %ee=AreaR+AreaS∣AreaR−AreaS∣×100 .
Conclusion
The spectroscopic validation of complex intermediates like 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester cannot be treated as a mere checkbox exercise. As demonstrated, relying on unvalidated commodity batches (Alternative B) introduces critical risks, including regioisomeric contamination and des-bromo chain terminators. By implementing an orthogonal control strategy—combining qNMR, 2D NMR, UPLC-HRMS, and Chiral HPLC—scientists can guarantee the structural and stereochemical integrity of their starting materials, ensuring compliance with rigorous ICH Q11 standards and safeguarding downstream API synthesis.
References
-
Pharmaceutical Intermediate Quality Standards Guide Tianmingpharm[Link]
-
ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) International Council for Harmonisation (ICH) [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification AZO Optics [Link]
-
LC-NMR-MS in Drug Discovery PubMed (National Institutes of Health)[Link]
-
Application of Mass Spectrometry to Support Verification and Characterization of Counterfeit Pharmaceuticals Spectroscopy Online [Link]
Sources
A Comparative Guide to 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester and Other Benzylamine Derivatives for Drug Discovery
This guide provides a comprehensive comparative analysis of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester and a range of other benzylamine derivatives for researchers, scientists, and drug development professionals. By examining structure-activity relationships and providing supporting experimental data from analogous compounds, this document serves as an in-depth technical resource to inform compound selection and guide future research in medicinal chemistry.
Introduction: The Versatility of the Benzylamine Scaffold
Benzylamine derivatives represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of pharmacologically active agents. Their structural simplicity, coupled with the ability to readily introduce diverse functional groups, allows for the fine-tuning of their physicochemical properties and biological activities. This has led to their exploration in numerous therapeutic areas, including as central nervous system (CNS) modulators, antimicrobial agents, and enzyme inhibitors.
This guide focuses on the specific derivative, 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester, a compound that combines several key structural features: a halogenated benzene ring, a chiral aminoethyl side chain, and a benzoic acid methyl ester. We will objectively compare its predicted performance with other benzylamine alternatives, supported by experimental data from structurally related compounds, to provide a rational basis for its potential applications in drug discovery.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The table below outlines the predicted and known properties of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester and compares them with other representative benzylamine derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | pKa (Amine) | Key Structural Features |
| 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester | C₁₀H₁₂BrNO₂ | 258.11 | 2.8 | ~9.5 | Bromo substitution, chiral aminoethyl group, methyl ester |
| 4-Bromobenzylamine | C₇H₈BrN | 186.05 | 1.9 | 9.3 | Simple bromo-substituted benzylamine[1] |
| Amphetamine | C₉H₁₃N | 135.21 | 1.8 | 10.2 | α-methylphenethylamine |
| Methylphenidate | C₁₄H₁₉NO₂ | 233.31 | 2.3 | 8.9 | Piperidine and methyl ester moieties[2] |
| (S)-(-)-Iodobenzamide ([¹²³I]IBZM) | C₁₄H₂₀IN₃O₂ | 390.24 | 2.5 | - | Iodinated benzamide, D2-receptor ligand[3] |
Structure-Activity Relationships (SAR): Decoding the Impact of Chemical Modifications
The biological activity of benzylamine derivatives is intricately linked to their structural features. Understanding these structure-activity relationships is paramount for rational drug design.
The Benzylamine Pharmacophore
The core benzylamine scaffold can be considered a fundamental pharmacophore. Modifications at various positions dictate the compound's interaction with its biological target.
Caption: Generalized pharmacophore of benzylamine derivatives.
Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence activity.
-
Halogenation: Introduction of halogens, such as the bromine atom in our target compound, can enhance binding affinity to certain receptors. For instance, halo-substituted methylphenidate analogs have shown increased potency at the dopamine transporter.[2] Bromo-substituted benzofurans have demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B).[4][5][6]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can modulate the pKa of the amine and the overall electronic distribution of the molecule, impacting receptor interactions.
α-Substitution: The presence of a substituent on the carbon adjacent to the amine group, such as the methyl group in the aminoethyl side chain of our target compound, introduces a chiral center.
-
Stereochemistry: The stereochemistry at the α-carbon is often crucial for biological activity. For many biogenic amines and their analogs, one enantiomer is significantly more potent than the other.[7] This highlights the importance of stereoselective synthesis or chiral resolution.
Amine Substitution: The nature of the substituents on the nitrogen atom plays a critical role in determining receptor selectivity and potency.
-
Primary vs. Secondary/Tertiary Amines: While primary amines are common, N-alkylation can dramatically alter the pharmacological profile. For example, N-substitution in some series can shift activity between different receptor subtypes or from agonist to antagonist.
The Benzoic Acid Methyl Ester Moiety: The presence of the methyl ester in 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester introduces an additional functional group that can participate in hydrogen bonding or be susceptible to hydrolysis by esterases, potentially acting as a prodrug. The ester functionality has been shown to be important for the recognition of certain 5-HT4 receptors.
Comparative Biological and Pharmacological Activities
Potential as a Monoamine Oxidase (MAO) Inhibitor
The structural similarity of our target compound to known MAO inhibitors suggests this as a primary area of investigation. MAO enzymes are crucial for the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.
| Compound/Class | Target | IC₅₀ / Kᵢ (nM) | Key Structural Features for Activity | Reference |
| Bromo-2-phenylbenzofurans | MAO-B | 200 (IC₅₀) | Bromo-substitution on the phenyl ring | [4][5][6] |
| Substituted Benzylamine-Sulfonamides | MAO-B | 41 (IC₅₀) | Benzylamine core with sulfonamide moiety | |
| Pyrrolo[3,4-f]indole-5,7-diones | MAO-A/B | 23 (IC₅₀ for MAO-A), 178 (IC₅₀ for MAO-B) | Fused ring system | [8] |
The presence of the bromo-substituted phenyl ring in 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester is a feature shared with potent MAO-B inhibitors.[4][5][6]
Potential as a GPCR Ligand (Serotonin, Dopamine, Adrenergic Receptors)
Benzylamine derivatives are well-known to interact with various G-protein coupled receptors (GPCRs).
-
Serotonin Receptors: The affinity of benzylamine derivatives for serotonin receptors is highly dependent on the substitution pattern. For example, N-benzyl tryptamine derivatives are potent 5-HT2A receptor agonists.[9] The introduction of a bromo substituent has been explored in the context of 5-HT2A and 5-HT4 receptor ligands.[10][11]
-
Dopamine Receptors: Aromatic ring-substituted methylphenidate analogs, which share the core phenethylamine structure, exhibit high affinity for the dopamine transporter.[2] The affinity for D2 and D3 receptors has been extensively studied for 2-aminotetralin derivatives, which are conformationally constrained analogs of benzylamines.[12]
-
Adrenergic Receptors: The phenethylamine scaffold is the basis for endogenous adrenergic receptor agonists like norepinephrine and epinephrine.[7] Studies on adrenergic β-mimetic benzylamine derivatives have elucidated key structural requirements for activity.[13][14]
| Receptor Family | Representative Ligand Class | Typical Affinity Range (Kᵢ/IC₅₀) | Key Structural Determinants |
| Serotonin (5-HT₂) | Substituted Amphetamines | Low nM to µM | Aromatic substitution pattern, α-alkylation |
| Dopamine (DAT, D₂) | Methylphenidate Analogs | Low nM | Aromatic ring substitution, stereochemistry |
| Adrenergic (β) | Phenylethanolamines | Low nM to µM | Catechol-like moiety, N-alkyl substituents |
Experimental Protocols
To facilitate further research and standardized comparison, this section details common experimental protocols for assessing the pharmacological properties of benzylamine derivatives.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of a test compound against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
-
Test compound (2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester or other derivatives) at various concentrations
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the MAO enzyme (A or B) and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the reaction progress by measuring the change in fluorescence or absorbance over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Radioligand Binding Assay for GPCRs
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific GPCR (e.g., serotonin 5-HT₂A receptor).
Materials:
-
Cell membranes expressing the target human GPCR
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂A)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Test compound at various concentrations
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
96-well filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand, and the test compound at various concentrations.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Experimental and Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of benzylamine derivatives.
Caption: A typical workflow for screening and optimizing benzylamine derivatives.
Caption: A decision tree for the rational selection of benzylamine derivatives.
Conclusion and Future Directions
2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester represents an intriguing, yet underexplored, member of the vast benzylamine family. Based on the extensive structure-activity relationship data available for this class of compounds, it is plausible to hypothesize that this molecule may exhibit significant activity as a monoamine oxidase inhibitor, particularly for the MAO-B isoform, and as a ligand for various GPCRs, including serotonin and dopamine receptors. The presence of a chiral center and a bromo substituent are key features that are likely to confer high potency and selectivity.
The provided experimental protocols offer a standardized framework for the empirical evaluation of these properties. Future research should focus on the stereoselective synthesis of the R- and S-enantiomers of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester to fully elucidate their individual pharmacological profiles. Further investigation into its metabolic stability and pharmacokinetic properties will also be crucial in determining its potential as a viable drug candidate. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
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LC-MS vs. GC-MS for the Analysis of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester: A Senior Application Scientist's Guide
An In-Depth Technical Guide
For researchers, medicinal chemists, and drug development professionals, the accurate and robust quantification of novel chemical entities is paramount. The choice of analytical methodology is a critical decision that impacts data quality, throughput, and resource allocation. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester, a compound featuring a unique combination of functional groups that present distinct analytical challenges and opportunities.
Executive Summary: At-a-Glance Comparison
The decision between LC-MS and GC-MS for this specific analyte hinges on the physicochemical properties imparted by its primary amine and aromatic ester structure. LC-MS offers a direct, robust, and high-sensitivity approach, while GC-MS necessitates a chemical modification step (derivatization) to overcome inherent compatibility issues.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Fundamental Principle | Separates analytes in a liquid mobile phase based on polarity and affinity for the stationary phase.[1] | Separates analytes in a gaseous state based on boiling point and column interactions at high temperatures.[1][2] |
| Analyte Compatibility | Excellent. Ideal for polar, non-volatile, and thermally sensitive molecules like the target analyte.[3][4] | Poor (without derivatization). The polar primary amine leads to poor peak shape and potential thermal degradation.[5][6] |
| Sample Preparation | Simple "dilute-and-shoot" or straightforward liquid-liquid/solid-phase extraction. | Complex. Requires a mandatory, validated derivatization step to increase volatility and thermal stability.[7][8] |
| Primary Ionization | Electrospray Ionization (ESI), a soft technique ideal for protonating the basic amine group.[9][10] | Electron Ionization (EI), a hard technique providing reproducible, library-searchable fragmentation patterns.[11] |
| Sensitivity | Generally offers superior limits of detection for targeted bioanalysis.[1] | Can be highly sensitive, but dependent on the efficiency of the derivatization reaction. |
| Throughput | High, with typical run times under 10 minutes.[12] | Lower, due to the additional derivatization step and potentially longer GC run times. |
| Recommendation | Primary recommendation for quantitative analysis, method development, and routine screening. | A viable but more complex alternative; useful if an LC-MS is unavailable or for orthogonal confirmation. |
The Analytical Challenge: Understanding the Analyte's Structure
2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester possesses three key structural features that dictate its analytical behavior:
-
Primary Amine (-NH₂): This is the most influential functional group. Its high polarity and basicity make the molecule readily soluble in aqueous/polar solvents and easily protonated, a key advantage for LC-MS with ESI.[13][14] Conversely, this same group is problematic for GC-MS, as the active hydrogens can interact with the GC system, causing peak tailing, and the group's polarity reduces volatility.[5][6]
-
Benzoic Acid Methyl Ester: This aromatic ester portion of the molecule is relatively nonpolar and thermally stable.[15][16] This structure is amenable to both LC and GC analysis.
-
Aromatic Ring: The benzene ring provides a rigid, planar structure that is stable at high temperatures and produces characteristic fragments under Electron Ionization (EI) in GC-MS.[17]
The central analytical question is how to best manage the challenges posed by the polar amine group while leveraging the properties of the stable aromatic ester core.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
For this analyte, LC-MS is the most direct and logical choice. The separation occurs in the liquid phase at or near ambient temperature, eliminating concerns about thermal degradation and volatility.[1][18]
Principle of Analysis & Ionization
The technique separates the analyte from matrix components using reversed-phase liquid chromatography, where a polar mobile phase is run through a nonpolar stationary phase (like C18). The analyte, being polar, is retained on the column and eluted by adjusting the mobile phase composition.
Following separation, the analyte enters the mass spectrometer via an Electrospray Ionization (ESI) source. In positive ion mode, a high voltage is applied to the liquid, creating a fine spray of charged droplets.[10] As the solvent evaporates, the analyte molecule, specifically the basic primary amine, readily accepts a proton ([M+H]⁺) to form a stable gas-phase ion, which is then detected by the mass spectrometer.[9] This "soft" ionization process typically keeps the molecule intact, providing a strong molecular ion signal essential for quantification.
Experimental Workflow: LC-MS
Caption: LC-MS workflow for direct analysis.
Detailed Experimental Protocol: LC-MS/MS
This protocol is designed as a self-validating system for robust quantification using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 (v/v) solution of methanol and water to a concentration of 1 mg/mL to create a stock solution.
-
Prepare a dilution series from the stock solution using the same solvent to create calibration standards (e.g., 1-1000 ng/mL).
-
For unknown samples, perform a similar dissolution and dilute to an expected concentration within the calibration range.
-
Vortex all solutions for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.[12]
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm. A Phenyl-Hexyl or PFP (Pentafluorophenyl) phase often provides enhanced retention for aromatic and basic compounds compared to standard C18.[12][19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[12]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MRM Transitions: Determine by infusing a standard solution. A precursor ion corresponding to [M+H]⁺ will be selected. At least two product ions should be monitored for quantification and qualification, ensuring analytical trustworthiness.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Approach
Direct analysis of the target compound by GC-MS is highly challenging. The high temperatures of the GC inlet (typically >250°C) can cause degradation, while the polar amine group leads to strong interactions with the stationary phase, resulting in broad, tailing peaks that are difficult to quantify accurately.[2][5][6]
The Critical Role of Derivatization
To make the analyte "GC-friendly," a chemical derivatization step is mandatory.[8] This process modifies the polar amine group to create a less polar, more volatile, and more thermally stable derivative.[5] Common and effective derivatizing agents for primary amines include:
-
Silylating Agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens on the amine with a nonpolar trimethylsilyl (TMS) group.[5][7]
-
Acylating Agents: Such as Trifluoroacetic anhydride (TFAA), which forms a stable trifluoroacetyl derivative.[7][20]
Principle of Analysis & Ionization
Once derivatized, the sample is injected into the hot GC inlet where it is vaporized. The now-volatile analyte is carried by an inert gas through a capillary column and separated based on its boiling point. Upon exiting the column, it enters the ion source where it is bombarded by high-energy electrons (typically 70 eV).[21] This "hard" ionization technique, known as Electron Ionization (EI), causes predictable and reproducible fragmentation of the molecule.[11] The resulting mass spectrum serves as a chemical fingerprint, which is highly useful for structural confirmation.
Experimental Workflow: GC-MS
Caption: GC-MS workflow including mandatory derivatization.
Detailed Experimental Protocol: GC-MS
This protocol uses silylation with BSTFA, a common and effective method for primary amines.[5]
-
Sample Preparation & Derivatization:
-
Accurately weigh the sample into a 2 mL reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of an anhydrous solvent (e.g., acetonitrile or pyridine) to dissolve the residue.
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[5]
-
Tightly cap the vial with a PTFE-lined cap.
-
Heat the vial in a heating block at 70°C for 30-60 minutes to ensure complete reaction.[5]
-
Allow the vial to cool to room temperature. The sample is now ready for injection.
-
-
Gas Chromatography Conditions:
-
GC System: Shimadzu GCMS-QP2020 or equivalent.[22]
-
Column: InertCap 5MS/Sil (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.[23][24]
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Initial temperature 100 °C, hold for 1 minute. Ramp at 15 °C/min to 300 °C, hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.[21]
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and library searching. For quantitative analysis, Selected Ion Monitoring (SIM) of 3-4 characteristic fragment ions should be used to improve sensitivity and selectivity.[25]
-
Conclusion and Senior Scientist Recommendation
For the analysis of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester, LC-MS/MS is the unequivocally superior technique for routine quantitative applications. Its ability to directly analyze the polar, non-volatile compound without derivatization results in a simpler, faster, and more robust workflow. The soft ionization of ESI provides a strong molecular ion signal, which is ideal for sensitive and specific quantification using MRM.
GC-MS remains a powerful analytical tool, but its application to this analyte is indirect and operationally complex. The mandatory derivatization step introduces additional sources of variability, requires careful optimization, and increases sample preparation time. However, GC-MS can serve as a valuable orthogonal technique for structural confirmation, as the reproducible fragmentation patterns generated by EI can provide complementary structural information not available from a typical LC-MS/MS experiment.
Final Recommendation: Employ LC-MS/MS for all method development, validation, and routine sample analysis. Consider developing a GC-MS method only if a secondary, confirmatory technique is required for regulatory purposes or if LC-MS instrumentation is not available.
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- 15. carlroth.com [carlroth.com]
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- 25. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking catalytic efficiency with 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester substrates
Benchmarking Catalytic Efficiency: Overcoming Free-Amine Inhibition in the Cross-Coupling of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
As drug discovery libraries increasingly demand highly functionalized, unprotected polar building blocks, evaluating catalyst performance against complex molecular scaffolds is critical. The substrate 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester presents a classic dual-chemoselectivity challenge for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).
This guide provides an objective, data-driven benchmark of modern catalytic systems against this specific substrate, detailing the mechanistic causality behind catalyst failure and providing a self-validating protocol for accurate yield quantification.
Mechanistic Analysis: The "Suicide Substrate" Paradigm
To benchmark catalytic efficiency, we must first understand the specific modes of failure dictated by the substrate's functional groups:
-
The Free Primary Amine (1-amino-ethyl group): Unprotected primary amines act as potent σ-donors. In standard cross-coupling, they can outcompete weak phosphine ligands for coordination to the Pd(II) oxidative addition complex. This forms a highly stable, off-cycle resting state that stalls transmetalation—a phenomenon often referred to as the "suicide substrate" challenge[5]. Furthermore, free amines can inadvertently direct off-target C–H activation [2].
-
The Methyl Ester: The presence of the ester strictly limits our base selection. Harsh bases typically used to accelerate Suzuki couplings (e.g., NaOH, KOtBu) will cause rapid saponification of the ester at elevated temperatures.
Therefore, an efficient catalyst system must possess ligands with sufficient electron density and steric bulk to prevent amine coordination, while operating efficiently under mild, non-nucleophilic basic conditions.
Competitive pathways: Productive catalytic cycle vs. free-amine induced off-cycle poisoning.
Catalyst Selection & Causality of Experimental Design
To establish a comprehensive benchmark, we evaluate three distinct catalytic systems against the coupling of our substrate with phenylboronic acid:
-
Baseline System (Pd(OAc)₂ / PPh₃): Represents traditional, first-generation cross-coupling. We hypothesize high failure rates here, as the monodentate PPh₃ ligand is easily displaced by the substrate's primary amine, leading to catalyst aggregation and Pd-black precipitation [1].
-
Steric Shielding System (Pd₂(dba)₃ / XPhos): A modern Buchwald biaryl phosphine system. The extreme steric bulk of XPhos creates a protective pocket around the Pd center, mechanically hindering the primary amine from coordinating while still allowing the linear transmetalation transition state.
-
Electronic Domination System (PEPPSI-IPr): An N-Heterocyclic Carbene (NHC) precatalyst. NHCs are exceptionally strong σ-donors—far stronger than primary amines. Once the NHC is bound to the Palladium center, the free amine cannot displace it [3].
Base Selection: To preserve the methyl ester, we utilize anhydrous Potassium Phosphate (K₃PO₄). It provides sufficient alkalinity to form the reactive boronate species required for transmetalation without acting as a nucleophile.
Self-Validating Experimental Protocol
Trust in benchmarking data requires a methodology that accounts for physical losses during sampling and workup. We employ a self-validating internal standard protocol [4]. By adding 1,3,5-trimethoxybenzene to the master mix before catalyst addition, we establish an immutable baseline ratio.
Step-by-Step Methodology
-
Master Mix Preparation: In a dry Schlenk flask, dissolve 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester (1.0 mmol), phenylboronic acid (1.5 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, Internal Standard) in 10 mL of anhydrous 1,4-dioxane.
-
T=0 Baseline Establishment: Withdraw a 100 µL aliquot, evaporate, and analyze via quantitative NMR (qNMR) to establish the exact Substrate : Internal Standard integration ratio.
-
Initiation: Add the selected Palladium catalyst (2 mol%) and finely milled anhydrous K₃PO₄ (2.0 mmol). Seal the flask, purge with N₂, and heat to 80 °C under vigorous stirring.
-
Time-Course Quenching: At 1h, 4h, and 12h marks, withdraw 100 µL aliquots. Immediately quench each aliquot into 0.5 mL of 0.1 M EDTA solution to rapidly chelate the Palladium and halt the reaction [5].
-
Data Acquisition: Extract the quenched aliquots with EtOAc, dry, and analyze via HPLC/qNMR. Calculate conversion based on the disappearance of the starting material relative to the internal standard, ensuring 100% mass balance.
Self-validating experimental workflow ensuring accurate kinetic tracking and mass balance.
Quantitative Benchmarking Data
The table below summarizes the performance of the evaluated catalytic systems after 12 hours at 80 °C.
| Catalyst System | Ligand Classification | Base | Conversion (%) | Isolated Yield (%) | Ester Hydrolysis (%) |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | K₃PO₄ | 18% | 11% | < 2% |
| Pd₂(dba)₃ / XPhos | Bulky Biaryl Phosphine | K₃PO₄ | 82% | 76% | < 2% |
| PEPPSI-IPr | N-Heterocyclic Carbene | K₃PO₄ | > 99% | 94% | < 2% |
| PEPPSI-IPr (Control) | N-Heterocyclic Carbene | KOtBu | > 99% | 38% | 58% |
Data Interpretation & Conclusion
The empirical data perfectly aligns with our mechanistic causality models. The baseline PPh₃ system failed, yielding only 11% product before precipitating inactive Pd-black, confirming that weak phosphines cannot survive the presence of the 1-amino-ethyl group.
While the bulky XPhos ligand provided a respectable 76% yield by sterically shielding the metal center, the PEPPSI-IPr system demonstrated absolute superiority. The strong σ-donation of the NHC ligand entirely prevented off-cycle amine coordination, driving the reaction to >99% conversion.
Finally, the control reaction utilizing KOtBu highlights the necessity of holistic reaction design: while the PEPPSI-IPr catalyst remained active, the harsh base destroyed the product via ester saponification, reducing the isolated yield to 38%. For 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester, the combination of an NHC-Palladium catalyst and a mild phosphate base is the definitive, optimized protocol.
References
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Publications[Link]
-
Pd(II)-Catalyzed Intramolecular C(sp2)–H Arylation of Tryptamines Using the Nonsteric NH2 as a Directing Group Organic Letters - ACS Publications[Link]
-
Dinuclear palladium(II) complexes of N-(imidazo[1,5-a]pyridin-1-yl)picolinimidamides RSC Advances - Royal Society of Chemistry[Link]
2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
As researchers and drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), the management of highly functionalized building blocks becomes a critical operational and safety challenge. 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester is a prime example of a multi-functional intermediate that requires rigid, causality-driven handling and disposal protocols.
This guide provides a self-validating, step-by-step operational framework for the safe processing and disposal of this compound, ensuring compliance with federal safety and environmental regulations.
Chemical Hazard Profiling & Causality
To design an effective disposal protocol, we must first deconstruct the molecule's functional groups to understand the causality behind its hazards:
-
The Bromine Substituent (Halogenated Aromatic): The presence of a halogen atom dictates the entire downstream lifecycle of this chemical. Halogenated organic compounds cannot be disposed of via standard incineration. If burned at low temperatures, they generate highly toxic polychlorinated or polybrominated dibenzodioxins and dibenzofurans. Therefore, they require specialized high-temperature incineration[1].
-
The 1-Aminoethyl Group (Primary Amine): This moiety imparts weak basicity and nucleophilicity. It can react exothermically with strong acids or oxidizing agents and acts as a potential skin and respiratory sensitizer.
-
The Methyl Ester: Susceptible to hydrolysis under extreme pH conditions, potentially releasing methanol and the corresponding halogenated benzoic acid derivative, altering the solubility and toxicity profile of the waste stream.
Quantitative Data: Waste Segregation Specifications
Proper segregation prevents dangerous cross-contamination and drastically reduces disposal costs. Mixing even a small amount of halogenated waste into a non-halogenated carboy forces the entire volume to be treated as halogenated waste, exponentially increasing the environmental burden and processing fees[2].
Table 1: Waste Segregation Thresholds and Container Specifications
| Parameter | Specification | Causality / Rationale |
| Waste Classification | Halogenated Organic Waste | Contains a bromine substituent; requires high-temperature incineration to prevent dioxin formation. |
| Primary Container | High-Density Polyethylene (HDPE) or PTFE-lined Glass | Prevents chemical degradation; avoids metal containers which can react with amines over time. |
| Accumulation Limit | 55 gallons (or 1 quart for acutely hazardous) | Complies with EPA satellite accumulation area regulations[1]. |
| Labeling Requirements | Full chemical name, "Hazardous Waste", Accumulation Start Date | Mandated by OSHA and EPA RCRA. Abbreviations are strictly prohibited[3]. |
Experimental Protocol: Step-by-Step Disposal & Segregation
The following self-validating workflow must be executed within a certified chemical fume hood to ensure operator safety and regulatory compliance.
Step 1: Reaction Quenching and Deactivation
-
Action: Transfer the reaction mixture containing the brominated ester to a chemical fume hood. Slowly add a mild quenching agent (e.g., saturated aqueous sodium bicarbonate) to neutralize any residual acids, maintaining the temperature below 25°C using an ice bath.
-
Self-Validation: Test the aqueous layer with pH indicator strips. Proceed to the next step only when the pH stabilizes between 6.0 and 8.0. This prevents the accidental generation of hazardous, pressurized fumes once the waste is sealed in a carboy.
Step 2: Phase Separation
-
Action: Transfer the quenched mixture to a separatory funnel. Extract the organic components using a suitable halogenated solvent (e.g., dichloromethane).
-
Action: Separate the heavy organic phase (containing the brominated ester) from the aqueous phase.
Step 3: Waste Segregation (Critical Step)
-
Action: Route the organic phase exclusively into a designated Halogenated Organic Waste carboy.
-
Causality: According to the[2], segregating this brominated stream ensures it is routed to a permitted facility capable of the high-temperature incineration required to destroy the carbon-halogen bonds safely.
Step 4: Container Management and Labeling
-
Action: Affix a compliant hazardous waste label immediately upon adding the first drop of waste to the container.
-
Self-Validation: Visually inspect the label to ensure it explicitly reads "Hazardous Waste" and lists "2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester" fully spelled out. Verify that the accumulation start date is clearly marked, as laboratories must remove waste within specific timeframes once limits are reached[1].
Workflow Visualization
The following decision tree illustrates the logical routing of waste streams generated during the processing of this compound.
Workflow for the segregation and disposal of halogenated organic amine waste streams.
Accidental Release & Spill Response Protocol
In the event of an accidental spill of the pure compound or its concentrated solutions, execute the following protocol:
-
Isolate: Evacuate personnel from the immediate vicinity. If the spill occurred inside the fume hood, lower the sash immediately to contain volatile vapors.
-
Protect: Don appropriate Personal Protective Equipment (PPE), including double nitrile gloves, chemical splash goggles, and a chemically resistant lab coat. According to the [3], PPE requirements must be strictly adhered to as outlined in your facility's Chemical Hygiene Plan.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or a commercial chemical spill pad.
-
Causality: Do not use combustible materials (like paper towels or sawdust). The primary amine group can react exothermically with certain oxidizing contaminants, creating a fire hazard.
-
-
Collect: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container. Label the container immediately as "Solid Halogenated Hazardous Waste."
References
-
Title: Laboratories - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Research Council URL: [Link]
Sources
Comprehensive Safety and Operational Guide: Handling 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
As a Senior Application Scientist, I recognize that handling complex, multi-functional building blocks like 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester requires more than generic safety advice; it demands a mechanistic understanding of the molecule's reactivity. This compound presents a trifecta of functional group hazards: a basic primary amine, a lipophilic halogenated aromatic ring, and a moisture-sensitive ester moiety.
To ensure operational excellence, regulatory compliance, and personnel safety, this guide synthesizes field-proven methodologies using the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[1] and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450)[2].
Chemical Hazard Profile & Causality
Before donning Personal Protective Equipment (PPE), you must understand why the equipment is necessary. The hazards of this molecule are directly tied to its structural components:
-
1-Aminoethyl Group (Primary Amine): Amines are basic and nucleophilic. Direct dermal contact causes saponification of skin lipids, leading to severe chemical burns. If aerosolized as a dust, it poses a severe respiratory and mucosal irritation hazard.
-
Brominated Aromatic Ring: The bromine substituent significantly increases the molecule's lipophilicity, facilitating rapid absorption through the skin barrier. Furthermore, halogenated organics are environmentally recalcitrant and must be strictly segregated to prevent incompatible waste reactions[3].
-
Methyl Ester: While less acutely toxic, esters can undergo exothermic hydrolysis in the presence of strong acids, bases, or excessive atmospheric moisture, potentially releasing methanol and degrading the integrity of your reagent.
Quantitative PPE & Engineering Controls Matrix
OSHA 29 CFR 1910.132 mandates that employers conduct a hazard assessment to select appropriate PPE[4]. Standard laboratory attire is insufficient for halogenated amines. The following self-validating matrix outlines the required controls and the causality behind them.
| Control Category | Quantitative Specification | Causality / Rationale |
| Engineering Control | Fume hood face velocity: 80–120 fpm . | Prevents inhalation of aerosolized amine dust. Self-Validation: Must be verified via digital monitor or a physical airflow test prior to opening the container[5]. |
| Hand Protection | >8 mil thickness Nitrile or flexible laminate gloves. | The lipophilic brominated ring and corrosive amine permeate standard (<4 mil) latex rapidly. >8 mil nitrile provides a necessary mechanical and chemical barrier[6]. |
| Eye/Face Protection | ANSI Z87.1 rated splash goggles; 0 mm gap orbital seal. | Standard safety glasses lack orbital seals. Splash goggles are required to prevent severe ocular damage from the basic amine group[7]. |
| Body Protection | 100% Cotton or Flame-Resistant (FR) lab coat. | Synthetic fabrics can melt into the skin if a secondary reaction occurs. Cotton provides a breathable, sacrificial barrier[8]. |
Standard Operating Procedures (SOPs)
According to Prudent Practices in the Laboratory, engineering controls and meticulous workflows must always precede PPE in the hierarchy of safety[9].
SOP 1: Safe Weighing and Transfer
-
Preparation: Verify the chemical fume hood is certified and operating at >100 fpm[5]. Clear the deck of any strong oxidizers, acids, or bases that could trigger hydrolysis or oxidation.
-
PPE Verification: Inspect heavy-duty nitrile gloves for micro-punctures. Ensure ANSI Z87.1 splash goggles are securely fitted to your face[7].
-
Static Mitigation: Halogenated organic powders frequently accumulate static charge, leading to sudden aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, non-sparking spatula.
-
Execution: Open the reagent bottle only inside the fume hood. Carefully transfer the desired mass to the weigh boat.
-
Sealing: Immediately recap the reagent bottle and seal the cap with Parafilm. This prevents atmospheric moisture from hydrolyzing the methyl ester over time.
-
Decontamination: Wipe the spatula and balance pan with an isopropanol-soaked lint-free wipe. Dispose of the wipe in the solid hazardous waste container[10].
SOP 2: Spill Response and Neutralization
-
Isolate: Immediately evacuate personnel from the immediate vicinity of the spill.
-
Contain: Cover the spill with a compatible, inert absorbent (e.g., vermiculite or a commercial silica-based binder). Do not use combustible materials like sawdust, as the amine may react exothermically.
-
Neutralize: If the compound is in solution, carefully neutralize the basic amine with a dilute, weak acid (e.g., 5% citric acid) to form a stable salt before final absorption.
-
Collect: Sweep the absorbed material using a non-sparking tool and place it into a high-density polyethylene (HDPE) container[3].
SOP 3: Halogenated Waste Segregation
-
Classification: Identify the waste explicitly as "Halogenated Organic Waste" due to the bromine substituent. Never mix with non-halogenated solvents; doing so violates EPA/RCRA regulations and risks dangerous over-pressurization events[3].
-
Containment: Pour liquid waste into an HDPE carboy using a designated funnel. Remove the funnel and cap the container immediately after use to prevent vapor release[10].
-
Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. List "2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester" and check the hazard boxes for "Toxic" and "Corrosive"[10].
-
Storage: Store the waste carboy in secondary containment within a designated Satellite Accumulation Area (SAA), strictly away from incompatible chemicals[10].
Visual Workflow: Handling & Disposal
Workflow for the safe handling, spill response, and disposal of halogenated amine building blocks.
References
-
Personal Protective Equipment Requirements for Laboratories - NC State University.7
-
Personal Protective Equipment for Laboratories - Dartmouth College. 6
-
OSHA's PPE Laboratory Standards - Clarion Safety Systems. 4
-
Working with Chemicals - Prudent Practices in the Laboratory - National Institutes of Health (NIH).9
-
A framework for personal protective equipment use in laboratories - NIH / PMC.8
-
Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). 2
-
How to Properly Dispose Chemical Hazardous Waste - National Science Teaching Association (NSTA). 3
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories - OSHA. 5
-
Safety - American Chemical Society - American Chemical Society (ACS). 1
-
Chemical Waste Disposal - Stanford Environmental Health & Safety. 10
Sources
- 1. acs.org [acs.org]
- 2. osha.gov [osha.gov]
- 3. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 4. clarionsafety.com [clarionsafety.com]
- 5. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
